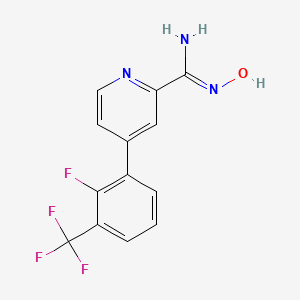![molecular formula C17H15ClFN3 B1414517 N-[1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride CAS No. 477762-45-1](/img/structure/B1414517.png)
N-[1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chemical Structure and Properties
- The study of closely related compounds, such as 4-[(Z)-N′-(4-hydroxybenzylidene)hydrazino]-8-(trifluoromethyl)quinolinium, reveals insights into the crystal packing and molecular interactions of quinolinium derivatives. These compounds display significant hydrogen bonding and π–π stacking interactions, which are key in their chemical behavior (Jasinski et al., 2008).
Pharmacological and Therapeutic Research
- A study on a similar compound, 2-Formyl-8-hydroxy-quinolinium chloride, showed potential as an anticancer agent. It exhibited selectivity between hepatoma cells and normal hepatocytes and demonstrated strong anti-tumor activity in vivo (Lam et al., 2014).
- Another research focusing on 2-Formyl-8-hydroxy-quinolinium chloride explored its antiangiogenic activity. This compound inhibited the growth of human umbilical vein endothelial cells and demonstrated significant anti-tumor effects in a hepatocarcinogenesis model (Lam et al., 2016).
Synthesis and Chemical Reactions
- Research into 8-Quinolineselanyl chloride, a related compound, provides insights into the synthesis of selenium and nitrogen-containing heterocycles, highlighting the versatility and reactivity of quinolinium derivatives in chemical synthesis (Borisov et al., 2011).
- The study of 4-[(2-Chloroethyl)amino]quinolinium chloride monohydrate demonstrates the crystal structure and intermolecular interactions, such as hydrogen bonding and π–π interactions, important in the synthesis and stability of quinolinium salts (de Souza et al., 2009).
Photophysical and Spectroscopic Properties
- A study on acridizinium, a benzo[b]quinolizinium salt, provides insights into the spectroscopic properties and halide quenching sensitivity of quinolinium derivatives. This research is relevant for sensing applications involving similar quinolinium structures (Jagt et al., 2009).
Crystallography and Molecular Structure
- Investigations into various quinolinium derivatives, such as 8-hydroxyquinolinium salts, reveal the role of hydrogen bonding and molecular interactions in determining their crystal structures. This has implications for understanding the structural properties of similar compounds (Mohammadnezhad et al., 2015).
生化学分析
Biochemical Properties
8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to certain receptors, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
The effects of 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered gene expression patterns. This modulation can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the pentose phosphate pathway or glycolysis, leading to changes in the production of key metabolites .
Transport and Distribution
The transport and distribution of 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and potential side effects .
Subcellular Localization
8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and function within the cell, affecting processes such as signal transduction and metabolic regulation .
特性
IUPAC Name |
N-[1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3.ClH/c1-12(13-7-9-15(18)10-8-13)20-21-16-6-2-4-14-5-3-11-19-17(14)16;/h2-11,21H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBBBSZJXCKLDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1[NH+]=CC=C2)C3=CC=C(C=C3)F.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

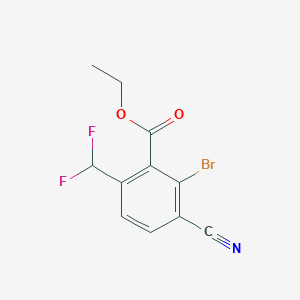

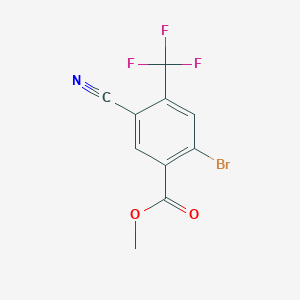
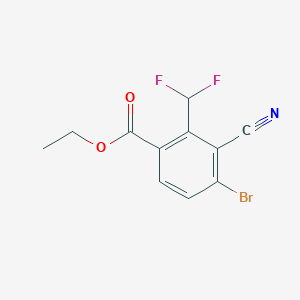
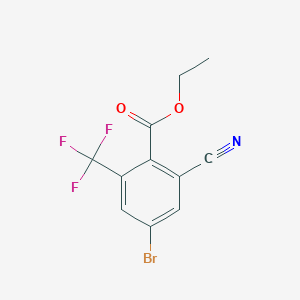
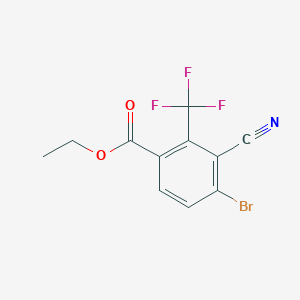
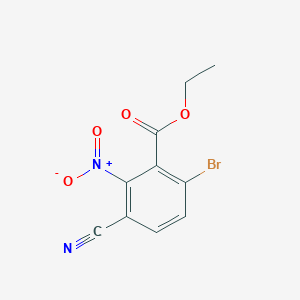
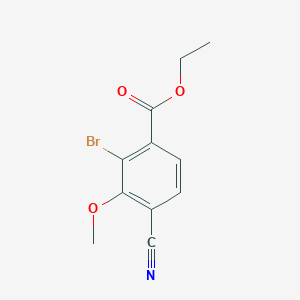
![3-[4-(2-Chloro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414450.png)

